Dequalinium acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

A topical bacteriostat that is available as various salts. It is used in wound dressings and mouth infections and may also have antifungal action, but may cause skin ulceration.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Broad-Spectrum Antimicrobial Activity

Dequalinium acetate exhibits potent antimicrobial activity against a variety of microorganisms, including gram-positive and gram-negative bacteria, yeasts, and protozoa. Its mechanism of action primarily involves disrupting cell membranes and interfering with cellular metabolism. Studies have shown that dequalinium can rapidly penetrate bacterial cells, targeting nucleic acid components and inhibiting essential cellular functions .

| Microorganism Type | Activity |

|---|---|

| Gram-positive bacteria | Effective (e.g., Staphylococcus spp.) |

| Gram-negative bacteria | Moderate effectiveness |

| Yeasts | Effective (e.g., Candida spp.) |

| Protozoa | Effective (e.g., Trichomonas spp.) |

Clinical Applications

1. Treatment of Vaginal Infections

This compound is commonly used in the treatment of bacterial vaginosis and other vaginal infections. Clinical studies have demonstrated its efficacy in treating various etiologies of vaginitis. For instance, a study involving 91 patients showed that 51 were cured after treatment with dequalinium chloride vaginal tablets, with significant improvements observed in microbiological cultures .

2. Oral Health Applications

In dentistry, this compound has been investigated for its potential as an intracanal disinfectant during endodontic procedures. Its ability to cleanse root canals without damaging the organic matrix of dentin makes it a valuable alternative to traditional sodium hypochlorite solutions . Case studies have reported rapid healing of periapical lesions treated with dequalinium preparations, often within nine months .

Cancer Research

Recent studies have identified this compound as a promising candidate in cancer therapy due to its anticancer properties. It has been shown to induce cytotoxic effects in human leukemia cells by altering redox balance and promoting apoptosis through specific signaling pathways . Additionally, dequalinium has been noted for its ability to inhibit macrophage infiltration in tumors, potentially reducing metastasis .

Neuroprotective Effects

Interestingly, this compound has also been linked to neuroprotective actions. While it is known to exhibit neurotoxicity at high concentrations, lower doses may provide protective effects against neurodegenerative disorders by modulating protein aggregates such as alpha-synuclein . This duality highlights the need for careful dosing in therapeutic applications.

Eigenschaften

CAS-Nummer |

4028-98-2 |

|---|---|

Molekularformel |

C34H46N4O4 |

Molekulargewicht |

574.8 g/mol |

IUPAC-Name |

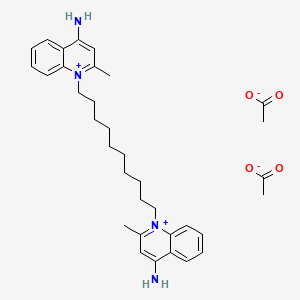

1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;diacetate |

InChI |

InChI=1S/C30H38N4.2C2H4O2/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;2*1-2(3)4/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H3,(H,3,4) |

InChI-Schlüssel |

IWYNVAJACBPVLT-UHFFFAOYSA-N |

SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.CC(=O)[O-].CC(=O)[O-] |

Kanonische SMILES |

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.CC(=O)[O-].CC(=O)[O-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

4028-98-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

6707-58-0 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Acetate, Dequalinium Chloride, Dequalinium Decamine Dequadin Dequalinium Dequalinium Acetate Dequalinium Chloride Dequalinium Di-10-undecenoate Dequalinium Diacetate Dequalinium Dibromide Dequalinium Dichloride Dequalinium Diiodide Dequalinium Diundecenoate Di-10-undecenoate, Dequalinium Diacetate, Dequalinium Dibromide, Dequalinium Dichloride, Dequalinium Diiodide, Dequalinium Diundecenoate, Dequalinium Dynexan MHP Dynexan-MHP Evazol Fluomycin Gargilon Gurgellösung Ratiopharm Gurgellösung-ratiopharm Labosept Maltyl Solvidont Sorot |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.